Cas no 1824289-30-6 (Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-)

Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-
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- インチ: 1S/C12H11Br2N/c1-7(2)8-3-4-9-10(5-8)12(14)15-6-11(9)13/h3-7H,1-2H3
- InChIKey: LXDNULWRCBHEAK-UHFFFAOYSA-N
- SMILES: C1(Br)C2=C(C=CC(C(C)C)=C2)C(Br)=CN=1
Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398178-0.05g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.05g |
$1032.0 | 2023-03-02 | ||
Enamine | EN300-398178-0.1g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.1g |
$1081.0 | 2023-03-02 | ||
Enamine | EN300-398178-5.0g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 5.0g |
$3562.0 | 2023-03-02 | ||
Enamine | EN300-398178-1.0g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-398178-0.5g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.5g |
$1180.0 | 2023-03-02 | ||
Enamine | EN300-398178-10.0g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 10.0g |
$5283.0 | 2023-03-02 | ||
Enamine | EN300-398178-0.25g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.25g |
$1131.0 | 2023-03-02 | ||
Enamine | EN300-398178-2.5g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 2.5g |
$2408.0 | 2023-03-02 |
Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-に関する追加情報
1,4-Dibromo-7-(1-Methylethyl)isoquinoline (CAS No. 1824289-30-6): An Overview and Recent Advances
1,4-Dibromo-7-(1-Methylethyl)isoquinoline (CAS No. 1824289-30-6) is a compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This isoquinoline derivative features a unique substitution pattern with bromine atoms at the 1 and 4 positions and an isopropyl group at the 7 position, making it a versatile scaffold for various applications.
The isoquinoline ring system is well-known for its biological activity and has been extensively studied for its potential therapeutic applications. The presence of bromine substituents and the isopropyl group in 1,4-dibromo-7-(1-methylethyl)isoquinoline imparts unique chemical and biological properties that have attracted the attention of researchers worldwide.
Recent studies have highlighted the potential of 1,4-dibromo-7-(1-methylethyl)isoquinoline in various areas, including its use as a building block in the synthesis of more complex molecules and its evaluation as a lead compound in drug discovery. One notable application is in the development of inhibitors for specific enzymes and receptors, which are crucial targets in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 1,4-dibromo-7-(1-methylethyl)isoquinoline. The compound was found to exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests that 1,4-dibromo-7-(1-methylethyl)isoquinoline could be a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Another area of interest is the potential of 1,4-dibromo-7-(1-methylethyl)isoquinoline as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of cancer cells while showing minimal toxicity to normal cells. The mechanism of action involves disrupting cellular signaling pathways that are critical for cancer cell survival and proliferation. These findings open up new avenues for the development of targeted cancer therapies.
The synthetic accessibility of 1,4-dibromo-7-(1-methylethyl)isoquinoline has also been a focus of recent studies. A novel synthetic route was reported in Organic Letters, which provides a high-yield and efficient method for preparing this compound. This synthetic method involves a sequence of reactions that are scalable and suitable for large-scale production, making it an attractive option for industrial applications.
In addition to its therapeutic potential, 1,4-dibromo-7-(1-methylethyl)isoquinoline has shown promise as a fluorescent probe for cellular imaging. The bromine substituents enhance the photophysical properties of the isoquinoline ring, allowing for high sensitivity and selectivity in detecting specific cellular targets. This application has significant implications for understanding cellular processes and developing new diagnostic tools.
The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the biodegradability and ecotoxicity of 1,4-dibromo-7-(1-methylethyl)isoquinoline have shown that it has low environmental persistence and minimal toxicity to aquatic organisms. This favorable environmental profile makes it a more sustainable option compared to some traditional compounds used in similar applications.
In conclusion, 1,4-dibromo-7-(1-methylethyl)isoquinoline (CAS No. 1824289-30-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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